molecular formula C6H13NO2 B12944832 (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

Cat. No.: B12944832
M. Wt: 138.12 g/mol
InChI Key: AGPKZVBTJJNPAG-JZHNXQILSA-N
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Description

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid is a complex organic compound that features isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it valuable for tracing and studying biochemical pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that contain the desired isotopic labels. These starting materials undergo a series of chemical reactions, including amination, alkylation, and carboxylation, to form the final product. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the incorporation of isotopic labels without compromising the compound’s integrity.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves scaling up the laboratory synthesis methods. This often requires the use of specialized equipment and techniques to handle large volumes of reagents and ensure consistent product quality. The production process must also adhere to strict regulatory standards to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and processes that require precise isotopic labeling.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid involves its incorporation into biochemical pathways where it can be traced using spectroscopic techniques. The isotopic labels allow researchers to monitor the compound’s interactions with molecular targets and pathways, providing insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-amino-3-methylpentanoic acid: A non-isotopically labeled analog.

    (2R,3S)-2-(15N)azanyl-3-methylpentanoic acid: Labeled with nitrogen-15 but not carbon-13.

    (2R,3S)-2-amino-3-(113C)methylpentanoic acid: Labeled with carbon-13 but not nitrogen-15.

Uniqueness

The uniqueness of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability compared to compounds labeled with a single isotope

Properties

Molecular Formula

C6H13NO2

Molecular Weight

138.12 g/mol

IUPAC Name

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

AGPKZVBTJJNPAG-JZHNXQILSA-N

Isomeric SMILES

[13CH3][13CH2][13C@H]([13CH3])[13C@H]([13C](=O)O)[15NH2]

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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